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Compound of Interest

Compound Name:
(R)-3-Methoxypiperidine

hydrochloride

Cat. No.: B1429886 Get Quote

Core Compound Identity and Physicochemical
Properties
(R)-3-Methoxypiperidine hydrochloride is a chiral heterocyclic compound. The piperidine

ring is a privileged scaffold in medicinal chemistry, frequently found in molecules targeting the

central nervous system (CNS).[1][2] The specific "(R)" stereoconfiguration at the C3 position,

combined with the methoxy group, makes this a valuable and specific synthon for creating

complex pharmaceutical agents where precise three-dimensional orientation is paramount for

biological activity.[3]

The hydrochloride salt form enhances the compound's stability and improves its handling

characteristics, typically presenting as a solid with better solubility in polar solvents compared

to the free base.[1]

Table 1: Physicochemical and Identification Data
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Property Value Source(s)

CAS Number 688809-95-2 [4][5]

Molecular Formula C₆H₁₄ClNO [4][5]

Molecular Weight 151.64 g/mol [5]

IUPAC Name
(3R)-3-methoxypiperidine

hydrochloride
[5]

Appearance Solid [6]

Typical Purity ≥97% [5][6]

Storage Conditions
Inert atmosphere, room

temperature
[4]

Synthesis Strategy: The Primacy of Stereocontrol
The central challenge in synthesizing (R)-3-Methoxypiperidine is not the formation of the

piperidine ring or the attachment of the methoxy group, but the establishment of the single (R)-

enantiomer with high fidelity. The biological activity and safety profile of a final drug product

often depend critically on isolating the desired enantiomer from its mirror image.[3]

A robust and widely adopted strategy involves the asymmetric synthesis of a chiral precursor,

(R)-3-hydroxypiperidine, which is then converted to the final product. This is often achieved via

the enantioselective reduction of a protected 3-ketopiperidine derivative.
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Synthesis Workflow
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Caption: General workflow for the enantioselective synthesis of (R)-3-Methoxypiperidine HCl.
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Self-Validating Synthetic Protocol (Representative)
This protocol outlines a common, multi-step synthesis. The success of this workflow is

validated at the analytical stage, where high enantiomeric excess (ee) confirms the fidelity of

the asymmetric reduction step.

Step 1: Asymmetric Reduction of N-Boc-3-ketopiperidine

Rationale: The N-Boc (tert-butyloxycarbonyl) group is an excellent choice for protecting the

piperidine nitrogen. It is stable under various reaction conditions but can be removed cleanly

under acidic conditions. The asymmetric reduction is the key stereochemistry-defining step.

Biocatalysis using a ketoreductase (KRED) enzyme is a state-of-the-art method known for

providing exceptionally high enantioselectivity.[7]

Methodology:

To a buffered aqueous solution, add N-Boc-3-ketopiperidine.

Introduce a suitable ketoreductase enzyme engineered for (R)-selectivity, along with a

cofactor regeneration system (e.g., glucose/glucose dehydrogenase or

isopropanol/KRED).

Maintain the reaction at a controlled pH and temperature (e.g., pH 7.0, 30 °C) and monitor

the conversion by HPLC or GC.

Upon completion, perform a workup by extracting the product, (R)-N-Boc-3-

hydroxypiperidine, into an organic solvent like ethyl acetate.

Purify the product via column chromatography.

Step 2: O-Methylation of the Chiral Alcohol

Rationale: The Williamson ether synthesis is a classic and reliable method for forming the

methoxy group. It involves deprotonating the alcohol to form an alkoxide, which then acts as

a nucleophile.

Methodology:
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Dissolve the (R)-N-Boc-3-hydroxypiperidine from Step 1 in an anhydrous aprotic solvent

such as tetrahydrofuran (THF).

Cool the solution in an ice bath (0 °C) and add a strong base, such as sodium hydride

(NaH), portion-wise to form the sodium alkoxide.

Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate, and allow the

reaction to warm to room temperature.

Monitor the reaction for the disappearance of the starting material.

Quench the reaction carefully with water and extract the product, (R)-N-Boc-3-

methoxypiperidine.

Step 3: Deprotection and Salt Formation

Rationale: The final steps involve removing the Boc protecting group and forming the stable

hydrochloride salt.

Methodology:

Dissolve the protected intermediate from Step 2 in a solvent like dioxane or diethyl ether.

Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) and stir at room temperature.

The Boc group will be cleaved, and the hydrochloride salt of the product will precipitate.

Filter the resulting solid, wash with cold solvent (e.g., diethyl ether) to remove impurities,

and dry under vacuum to yield pure (R)-3-Methoxypiperidine hydrochloride.

Application in Drug Discovery
Chiral 3-substituted piperidines are cornerstone building blocks for developing drugs that

require precise interaction with biological targets like G-protein coupled receptors (GPCRs) or

enzymes. The methoxy group at the C3 position serves multiple purposes: it can act as a

hydrogen bond acceptor and its presence modifies the molecule's lipophilicity and metabolic

profile, which are critical parameters for optimizing a drug candidate's ADME (absorption,

distribution, metabolism, and excretion) properties. This building block is particularly valuable in

the synthesis of novel therapeutics for neurological and psychiatric disorders.[1][2]
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Drug Development Logic
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Caption: Logical flow from a chiral building block to a lead drug candidate.

Analytical and Quality Control Protocols
Ensuring the chemical purity and, most importantly, the enantiomeric purity of (R)-3-
Methoxypiperidine hydrochloride is non-negotiable for its use in pharmaceutical

development. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for

this analysis.[8][9]
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Protocol: Chiral HPLC for Enantiomeric Purity
Determination

Rationale: This method separates the (R)- and (S)-enantiomers, allowing for the precise

calculation of the enantiomeric excess (ee), which is a direct measure of the product's chiral

purity. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for

separating a wide range of chiral amines and their derivatives.[7][10]

Methodology:

Sample Preparation: Prepare a standard solution of the racemic (R/S)-3-

Methoxypiperidine hydrochloride to establish the retention times of both enantiomers.

Prepare a solution of the synthesized (R)-enantiomer sample at a known concentration

(e.g., 1 mg/mL) in the mobile phase.

Chromatographic System: Utilize an HPLC system equipped with a UV detector.

Analysis: Inject the racemic standard to confirm peak separation and identify the retention

times for the (R) and (S) enantiomers. Subsequently, inject the sample to be tested.

Data Processing: Integrate the peak areas for both enantiomers in the sample

chromatogram. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_R -

Area_S) / (Area_R + Area_S) ] x 100

Table 2: Representative Chiral HPLC Conditions
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Parameter Value Rationale

Column

Polysaccharide-based CSP

(e.g., Chiralpak® IC-3, 3 µm,

250 x 4.6 mm)

Proven efficacy for separating

chiral piperidine derivatives.[7]

Mobile Phase
n-Hexane / Isopropanol /

Diethylamine (85:15:0.1, v/v/v)

A standard normal-phase

system; diethylamine is added

to improve peak shape for

basic analytes.[10]

Flow Rate 0.8 mL/min
Provides good resolution

within a reasonable run time.

Column Temp. 25 °C
Ensures reproducible retention

times.

Detection UV at 210 nm

Detection at a low wavelength

is necessary as the molecule

lacks a strong chromophore.

Injection Vol. 10 µL
Standard volume for analytical

HPLC.

Expected Spectroscopic Data
¹H NMR: The proton NMR spectrum should show characteristic signals for the piperidine ring

protons, a distinct singlet for the methoxy group (-OCH₃) around 3.3 ppm, and signals for the

proton on the chiral center (-CH-O) at approximately 3.5-3.8 ppm. The N-H proton signal will

be broad.

¹³C NMR: The carbon spectrum will display six distinct signals, including a peak for the

methoxy carbon around 56 ppm and a peak for the C3 carbon attached to the oxygen at

approximately 75-80 ppm.

Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the spectrum would

show the molecular ion peak for the free base [M+H]⁺ at m/z 116.1.

Safety and Handling
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(R)-3-Methoxypiperidine hydrochloride should be handled with appropriate personal

protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as

harmful if swallowed and may cause skin, eye, and respiratory irritation.[11] Store in a tightly

sealed container in a dry, well-ventilated area.

Conclusion
(R)-3-Methoxypiperidine hydrochloride is more than just a chemical intermediate; it is a

precision tool for the modern medicinal chemist. Its value is intrinsically linked to its defined

stereochemistry, which necessitates robust synthetic strategies focused on stereocontrol and

rigorous analytical methods for its validation. Understanding the principles behind its synthesis

and quality control, as outlined in this guide, empowers researchers to confidently employ this

building block in the creation of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [(R)-3-Methoxypiperidine hydrochloride CAS number
lookup]. BenchChem, [2026]. [Online PDF]. Available at:
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number-lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b1429886#r-3-methoxypiperidine-hydrochloride-cas-number-lookup
https://www.benchchem.com/product/b1429886#r-3-methoxypiperidine-hydrochloride-cas-number-lookup
https://www.benchchem.com/product/b1429886#r-3-methoxypiperidine-hydrochloride-cas-number-lookup
https://www.benchchem.com/product/b1429886#r-3-methoxypiperidine-hydrochloride-cas-number-lookup
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1429886?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1429886?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

